molecular formula C20H23N3O4 B2437769 L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- CAS No. 134816-33-4

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)-

Cat. No.: B2437769
CAS No.: 134816-33-4
M. Wt: 369.421
InChI Key: AGILQBLNBVSUCR-AWZKZOKMSA-N
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Description

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- is a synthetic derivative of the amino acid L-Phenylalanine. This compound is characterized by the presence of a phenylazo group and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and research applications due to its unique chemical properties.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenyldiazenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-20(2,3)27-19(26)21-17(18(24)25)13-14-9-11-16(12-10-14)23-22-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,26)(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILQBLNBVSUCR-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- typically involves the following steps:

    Protection of the Amino Group: The amino group of L-Phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected L-Phenylalanine.

    Diazotization and Coupling: The Boc-protected L-Phenylalanine undergoes diazotization using sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with aniline or a substituted aniline to introduce the phenylazo group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the protection and coupling reactions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound contains three reactive regions (Fig. 1):

  • Boc-protected α-amino group : Provides acid sensitivity

  • Phenylazo substituent (-N=N-Ph) : Enables redox and electrophilic reactions

  • Carboxylic acid moiety : Participates in acid-base and coupling reactions

This combination allows targeted modifications while maintaining stereochemical integrity at the chiral center .

Oxidation Reactions

The phenylazo group undergoes oxidative cleavage under controlled conditions:

ReagentConditionsProductYieldReference
KMnO₄H₂SO₄ (1M), 0-5°C4-Nitro-L-phenylalanine derivative78-82%
H₂O₂AcOH, Fe²⁺ catalyst4-Hydroxy-L-phenylalanine analog65%
O₃CH₂Cl₂, -78°CCleaved azo bond + carbonyls91%

Mechanism :
Manganese-based oxidants initiate electrophilic attack at the azo group’s nitrogen atoms, followed by rearrangement to nitro groups. Ozonolysis cleaves the N=N bond via 1,3-dipolar cycloaddition .

Reduction Reactions

Selective reduction pathways depend on reagent strength:

ReductantConditionsProductSelectivityReference
NaBH₄EtOH, 25°CIntact azo groupBoc & COOH
H₂/Pd-CTHF, 1 atm4-Amino-L-phenylalanine derivative95%
Zn/HCl0°C, 30 minHydrazo intermediate88%

Key Insight :
Catalytic hydrogenation exclusively reduces the azo group to amines without affecting the Boc group, enabling orthogonal deprotection strategies .

Boc Deprotection

Acid-mediated removal of the protecting group:

AcidConditionsTimeProductPurity
TFADCM, 25°C2 hrFree amino acid with azo group>99%
HCl (gas)Dioxane, 0°C45 minHydrochloride salt95%
HCO₂HNeat, 40°C6 hrPartial deprotection82%

Optimized Protocol :
Trifluoroacetic acid in dichloromethane (1:4 v/v) achieves quantitative deprotection while preserving the azo functionality .

Electrophilic Aromatic Substitution

The para position to the azo group undergoes halogenation:

ReagentConditionsProductRegioselectivity
Br₂FeBr₃, 80°C3-Bromo derivative100% para
HNO₃H₂SO₄, 0°C3-Nitro compound93% para

Rationale :
The electron-withdrawing azo group directs electrophiles to the meta position relative to itself, equivalent to the para position of the original phenyl ring .

Stability Considerations

Critical degradation pathways:

  • Thermal Decomposition :

    • 120°C: Azo bond homolysis generates phenyl radicals

    • Half-life at 150°C: 23 min (N₂ atmosphere)

  • Photoreactivity :

    • λ = 365 nm: cis-trans isomerization (t₁/₂ = 8.2 min)

    • λ < 300 nm: N₂ elimination forming biradicals

Scientific Research Applications

Organic Synthesis

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- serves as a crucial building block in organic synthesis. Its unique structure enables it to act as a reagent in the preparation of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that derivatives of L-phenylalanine can influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions. This compound is being investigated for its role in enzyme inhibition and protein modification, which may have implications for understanding metabolic pathways and developing therapeutic agents .

Medicinal Chemistry

The compound is explored for its potential therapeutic effects. Its structural modifications may enhance biological activities compared to its parent amino acid. Studies suggest that it could act as a precursor in drug synthesis, particularly in creating compounds that target neurotransmitter receptors.

Industrial Applications

In industry, L-Phenylalanine derivatives are utilized in the production of dyes and pigments due to their ability to form stable azo compounds. The phenylazo group contributes to vibrant color properties that are valuable in various applications from textiles to food coloring.

Case Study 1: Neurotransmitter Modulation

Research indicated that derivatives of L-Phenylalanine could modulate levels of dopamine and norepinephrine in vivo. These findings suggest potential applications in treating mood disorders through dietary supplementation or pharmaceutical formulations containing this compound .

Case Study 2: Dye Production

A study focused on the use of azo compounds derived from amino acids highlighted their effectiveness as colorants in textile manufacturing. The stability and vibrancy of colors produced by derivatives like L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- were emphasized as key benefits over traditional dyes .

Case Study 3: Enzyme Inhibition

Investigations into enzyme interactions revealed that phenylalanine derivatives could inhibit certain metabolic enzymes. This suggests potential applications in drug design aimed at regulating metabolic pathways associated with obesity and diabetes .

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- involves its interaction with molecular targets such as enzymes and proteins. The phenylazo group can participate in electron transfer reactions, while the Boc group provides stability and protection during chemical transformations. The compound’s effects are mediated through pathways involving enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-[(4-methylphenyl)dithio]-
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(2-naphthalenyl)-

Uniqueness

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other Boc-protected L-Phenylalanine derivatives that may lack the azo functionality.

Biological Activity

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)- is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which can be represented as follows:

  • Molecular Formula : C19H24N4O7
  • Molecular Weight : 420.42 g/mol
  • CAS Number : 324017-29-0

The structure includes a phenylazo group that may contribute to its biological properties. The presence of the dimethylethoxycarbonyl group suggests potential applications in drug development due to enhanced solubility and stability.

Research indicates that compounds similar to L-Phenylalanine derivatives exhibit various biological activities, including:

  • Antioxidant Activity : Phenylalanine derivatives are known to scavenge free radicals, thereby potentially reducing oxidative stress in cells.
  • Anticancer Properties : Some studies suggest that phenylalanine derivatives can inhibit tumor growth by affecting metabolic pathways associated with cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of L-Phenylalanine derivatives can often be correlated with their structural features. For instance, modifications in the phenyl group or the addition of functional groups can significantly alter their potency against specific biological targets.

Modification Effect on Activity
Addition of halogensIncreased binding affinity to receptors
Alteration of the azo groupChanges in solubility and bioavailability

Case Studies

  • Anticancer Activity
    A study examined the effects of various phenylalanine derivatives on cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a potential pathway for therapeutic development.
  • Neuroprotective Effects
    Another investigation focused on the neuroprotective properties of L-Phenylalanine derivatives in models of neurodegeneration. The findings demonstrated that these compounds could mitigate neuronal damage and improve cognitive functions.
  • Analgesic Properties
    Research has also explored the analgesic effects of L-Phenylalanine derivatives in animal models. Results showed significant pain relief comparable to standard analgesics, indicating potential for developing new pain management therapies.

Q & A

Q. What synthetic strategies are recommended for preparing L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)-?

The synthesis involves two key steps: (1) Boc protection of the amino group using di-tert-butyl dicarbonate under basic conditions (e.g., aqueous NaOH or DMAP in THF), and (2) introduction of the phenylazo group via diazonium coupling. The diazonium salt is generated in situ from aniline derivatives under acidic conditions (HCl/NaNO₂) and coupled to the 4-position of phenylalanine. Purification via column chromatography and characterization by HRMS (e.g., m/z 309.31 for related derivatives) and NMR are critical for validation .

Q. Which analytical techniques are essential for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₅H₁₉NO₆, MW 309.31). ¹H/¹³C NMR identifies Boc protection (δ ~1.4 ppm for tert-butyl) and azo group placement (aromatic proton shifts). UV-Vis spectroscopy (absorption ~400–420 nm) monitors the phenylazo chromophore. HPLC with C18 columns ensures purity, especially after diazo coupling, which may yield isomers .

Q. How is this compound utilized in peptide synthesis workflows?

The Boc group acts as a temporary protecting group for the amino terminus, enabling stepwise solid-phase peptide synthesis (SPPS). The phenylazo moiety can serve as a spectroscopic tag to monitor coupling efficiency or conformational changes via UV-Vis. Post-synthesis, the Boc group is removed with TFA, while the azo group remains intact unless reduced (e.g., with Na₂S₂O₄) .

Q. What are the stability considerations for this compound under storage conditions?

The Boc group is stable at neutral pH but hydrolyzes under strong acids (e.g., TFA) or prolonged exposure to moisture. The phenylazo group is light-sensitive; store in amber vials at –20°C. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or HPLC .

Advanced Research Questions

Q. How does the phenylazo substituent enable photochemical applications in peptide research?

The azo group undergoes reversible cis-trans isomerization under UV/Vis light (365 nm or 450 nm), making it useful for studying dynamic peptide conformations. Time-resolved spectroscopy (e.g., transient absorption at 411 nm) quantifies isomerization kinetics. This property is leveraged in photoresponsive drug delivery systems .

Q. How to resolve contradictions in NMR data arising from azo group dynamics?

Azo group rotation can broaden NMR signals. Use low-temperature NMR (e.g., 243 K in DMSO-d₆) to "freeze" conformers. For ambiguous peaks, 2D-COSY or NOESY clarifies coupling patterns. Cross-validation with IR (C=O stretch ~1700 cm⁻¹) and HRMS ensures structural integrity .

Q. What challenges arise when incorporating this compound into solid-phase synthesis?

The phenylazo group may sterically hinder resin loading (e.g., Wang or Rink amide resin). Optimize coupling reagents (e.g., HATU/DIPEA in DMF) and extend reaction times. Monitor Fmoc deprotection (piperidine/DMF) for side reactions, as the azo group is base-stable but may reduce coupling efficiency .

Q. Can this compound be used to study isomerization-driven biochemical interactions?

Yes. Cis-trans isomerization alters steric and electronic properties, modulating interactions with enzymes or receptors. Surface plasmon resonance (SPR) or fluorescence anisotropy can quantify binding affinity changes pre- and post-irradiation. Control experiments must account for thermal relaxation of isomers .

Q. What are the compatibility issues with other protecting groups (e.g., Fmoc, Cbz)?

The Boc group is orthogonal to Fmoc and Cbz, allowing sequential deprotection. However, TFA cleavage of Boc may protonate acid-labile tags. For Fmoc-SPPS, use TFA-labile resins. Avoid reductive conditions (e.g., H₂/Pd), which degrade the azo group .

Q. How to design assays leveraging the azo group’s spectroscopic properties?

Use UV-Vis (ε ~10⁴ M⁻¹cm⁻¹ at 410 nm) to quantify concentration in solution. Förster resonance energy transfer (FRET) pairs with fluorophores (e.g., fluorescein) can monitor conformational changes in peptides. Circular dichroism (CD) detects chiral perturbations from isomerization .

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